N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)11-2-1-9(7-20-11)12(23)19-4-5-22-8-21-13-10(14(22)24)3-6-25-13/h1-3,6-8H,4-5H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAQMXUHAQOPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PDE4B and PDE4D enzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. This inhibition leads to an increase in intracellular cAMP levels, which can result in various downstream effects depending on the specific cellular context.
Biochemical Pathways
The affected pathway is the cAMP signaling pathway . By inhibiting PDE4B and PDE4D, the compound prevents the breakdown of cAMP, leading to increased cAMP levels. This can affect various downstream processes, including the activation of protein kinase A (PKA), which can phosphorylate a variety of target proteins and influence numerous cellular functions.
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific cellular context. One potential effect is thedose-dependent inhibition of TNF-α , a pro-inflammatory cytokine. This suggests that the compound could have anti-inflammatory properties.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs are compared in Table 1.
Key Observations :
- Core Modifications: The target compound’s thieno[2,3-d]pyrimidin-4-one core is shared with anti-cancer derivatives (e.g., Compound 4), while benzothieno[3,2-d]pyrimidin-4-one analogs (e.g., Compound 8) are optimized for anti-inflammatory activity .
- Substituent Impact : The trifluoromethyl group in the target compound distinguishes it from sulfonamide (e.g., Compound 8) or thio-linked derivatives (e.g., Compound 4), which prioritize hydrogen bonding or hydrophobic interactions .
Pharmacological Activity Profiles
Anti-Cancer Activity
- Target Compound: Likely targets kinases (e.g., c-Met) due to structural similarity to derivatives reported by Zhao et al. (2011), where thieno[2,3-d]pyrimidine derivatives showed IC50 values < 100 nM against c-Met .
- Hydrazone Derivatives (Compound 6/7) : Exhibit cytotoxicity against MCF-7 and A549 cell lines, with IC50 values ranging from 8–15 μM, attributed to hydrazone-mediated apoptosis .
Anti-Inflammatory Activity
- Benzothieno Derivatives (Compounds 1, 8): Suppress COX-2 (70–90% inhibition at 10 μM) and PGE2 (50–70% reduction) in keratinocytes and macrophages .
Preparation Methods
Cyclization of Thiophene Derivatives
The thieno[2,3-d]pyrimidinone ring system is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example, ethyl 2-aminothiophene-3-carboxylate reacts with urea under reflux conditions to yield 4-hydroxythieno[2,3-d]pyrimidine, which is subsequently oxidized to the 4-oxo derivative.
Example Protocol
A mixture of ethyl 2-aminothiophene-3-carboxylate (10 mmol) and urea (12 mmol) in ethanol is refluxed for 8 hours. The product, 4-hydroxythieno[2,3-d]pyrimidine, is isolated by filtration (yield: 75–80%). Oxidation with hydrogen peroxide in acetic acid furnishes the 4-oxo derivative.
Introduction of the 2-Aminoethyl Side Chain
Alkylation at the N3 Position
The ethylamine linker is introduced via alkylation of the thieno[2,3-d]pyrimidinone’s N3 position. Chloroethylamine or its protected derivatives (e.g., Boc-protected) are commonly used.
Procedure from Patent Literature
In a 250 mL reactor, 4-oxothieno[2,3-d]pyrimidine (10 mmol) is treated with 2-chloroethylamine hydrochloride (12 mmol) and sodium carbonate (15 mmol) in dimethylformamide (DMF) at 80°C for 8 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (yield: 68%).
Synthesis of 6-(Trifluoromethyl)nicotinic Acid
Halogenation and Trifluoromethylation
6-(Trifluoromethyl)nicotinic acid is synthesized via directed metallation of nicotinic acid derivatives followed by trifluoromethylation. A reported method involves:
- Lithiation of methyl nicotinate at the 6-position using LDA.
- Reaction with trifluoromethyl iodide.
- Hydrolysis of the methyl ester to the carboxylic acid.
Optimized Conditions
Methyl nicotinate (5 mmol) is treated with LDA (10 mmol) at −78°C in THF, followed by addition of trifluoromethyl iodide (6 mmol). After warming to room temperature, the mixture is hydrolyzed with 2N HCl to yield 6-(trifluoromethyl)nicotinic acid (yield: 62%).
Amide Coupling to Form the Target Compound
Activation of 6-(Trifluoromethyl)nicotinic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride for coupling.
Acyl Chloride Formation
6-(Trifluoromethyl)nicotinic acid (5 mmol) is refluxed with SOCl₂ (10 mL) for 2 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.
Coupling with 3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one
The amine intermediate is coupled with the activated nicotinic acid derivative using a peptide coupling agent such as HATU or EDCl.
HATU-Mediated Coupling
To a solution of 3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one (1 mmol) in DMF, HATU (1.2 mmol) and DIPEA (3 mmol) are added. After stirring for 10 minutes, 6-(trifluoromethyl)nicotinoyl chloride (1.1 mmol) is added dropwise. The reaction is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via preparative HPLC (yield: 74%).
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity at 254 nm.
Comparative Evaluation of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization (Step 2.1) | 75–80 | 95 | Scalable, minimal byproducts |
| Alkylation (Step 3.1) | 68 | 90 | Compatible with unprotected amines |
| HATU Coupling (Step 5.2) | 74 | 98 | High efficiency, mild conditions |
Challenges and Optimization Opportunities
- Low Yield in Trifluoromethylation : The trifluoromethylation step (Step 4.1) often suffers from moderate yields due to side reactions. Alternative reagents like TMSCF₃ may improve efficiency.
- Amine Protection : Using Boc-protected ethylamine in Step 3.1 could prevent side reactions during alkylation, though deprotection adds an extra step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
